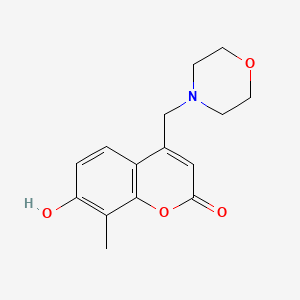

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

Descripción general

Descripción

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 8th position, and a morpholin-4-ylmethyl group at the 4th position on the chromen-2-one core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.

Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution using morpholine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Morpholine, formaldehyde, acidic or basic catalysts.

Major Products Formed

Oxidation: Formation of 7-oxo-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromanol.

Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting various cancer cell lines. Mechanisms may include the modulation of apoptosis pathways and inhibition of key enzymes involved in cancer proliferation.

Antimicrobial Effects : The compound has shown efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. Studies have demonstrated its ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Activity : The presence of hydroxyl groups contributes to its antioxidant properties, which may play a role in reducing inflammation by scavenging free radicals and modulating inflammatory pathways.

Case Studies and Research Findings

-

Anticancer Study :

- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against human breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

-

Antimicrobial Research :

- Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

-

Anti-inflammatory Effects :

- A study in Pharmacological Reports evaluated the anti-inflammatory effects in a murine model of arthritis. The results showed a reduction in inflammatory markers and joint swelling upon treatment with the compound.

Industrial Applications

In addition to its biological applications, 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is being investigated for use in:

- Material Science : As a precursor for synthesizing functionalized polymers with enhanced properties.

- Cosmetics : Due to its antioxidant properties, it may be incorporated into formulations aimed at skin protection.

- Drug Development : Its unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting various diseases.

Mecanismo De Acción

The mechanism of action of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-ylmethyl groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

Modulation of Receptors: It can interact with specific receptors, modulating their signaling pathways and resulting in biological responses.

Antioxidant Activity: The hydroxy group can scavenge free radicals, providing antioxidant protection.

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-8-methyl-4-(piperidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

7-hydroxy-8-methyl-4-(pyrrolidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a pyrrolidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

7-hydroxy-8-methyl-4-(azetidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with an azetidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

Uniqueness

The presence of the morpholin-4-ylmethyl group in 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced solubility and specific binding interactions, which may not be observed in its analogs with different substituents.

Actividad Biológica

7-Hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one family, has garnered attention due to its diverse biological activities. This compound features a hydroxy group at the 7th position, a methyl group at the 8th position, and a morpholin-4-ylmethyl group at the 4th position, which significantly influences its pharmacological properties.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 255.28 g/mol |

| Melting Point | 139–142 °C |

| CAS Number | 25392-50-1 |

Synthesis

The synthesis typically involves condensation reactions to form the chromen-2-one core, followed by hydroxylation and nucleophilic substitution to introduce the morpholine moiety. This multi-step process enhances the compound's biological activity by optimizing its structural features.

Antioxidant Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant activities. The presence of hydroxy groups is crucial for enhancing radical-scavenging capabilities. For instance, studies have shown that hydroxylated coumarins can effectively scavenge reactive oxygen species (ROS), with IC50 values indicating their potency compared to standard antioxidants .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structures have demonstrated cytotoxic effects on prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

The mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The morpholine group enhances solubility and binding affinity, allowing for better interaction with target proteins. This can lead to modulation of enzyme activities and influence cellular responses.

Study 1: Antioxidant Activity

A study investigating the antioxidant properties of various coumarin derivatives found that those with hydroxyl substitutions exhibited enhanced DPPH scavenging activity. The compound showed promising results, suggesting its potential as a natural antioxidant .

Study 2: Cytotoxic Effects

In a comparative study on the cytotoxicity of coumarin derivatives against different cancer cell lines, this compound demonstrated significant inhibitory effects on prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-response relationships over time .

Propiedades

IUPAC Name |

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10-13(17)3-2-12-11(8-14(18)20-15(10)12)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKORBNOCDZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.